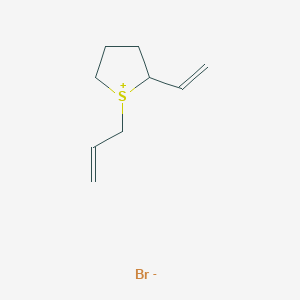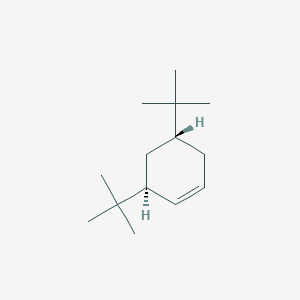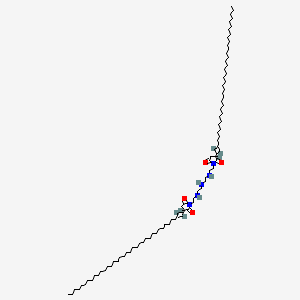
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the pyrrolidinedione family, known for their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- involves multiple steps, starting with the preparation of the pyrrolidinedione core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent addition of hexatriacontenyl and octatriacontenyl groups requires specific reagents and catalysts to ensure the desired substitutions and elongations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in modifying the side chains or core structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, particularly in targeting specific pathways or diseases.
Industry: Utilized in the development of new materials or as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2,5-Pyrrolidinedione : A related compound with a simpler structure, used in various chemical and biological studies.
- 2,5-Dioxopyrrolidin-1-yl derivatives: Known for their diverse reactivity and applications in synthetic chemistry.
Uniqueness
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- stands out due to its complex structure and the presence of long alkyl chains, which may impart unique properties and reactivity compared to simpler analogs.
Propriétés
Numéro CAS |
64051-52-1 |
|---|---|
Formule moléculaire |
C90H171N5O4 |
Poids moléculaire |
1387.3 g/mol |
Nom IUPAC |
3-[(E)-hexatriacont-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octatriacont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C90H171N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-86-84-88(97)95(90(86)99)82-80-93-78-76-91-75-77-92-79-81-94-87(96)83-85(89(94)98)73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h71-74,85-86,91-93H,3-70,75-84H2,1-2H3/b73-71+,74-72+ |
Clé InChI |
UWOQDALRWARZPM-SHIROVHISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


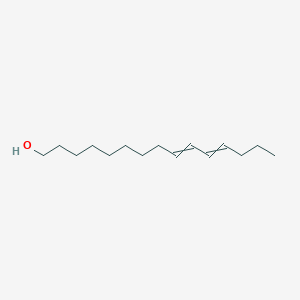
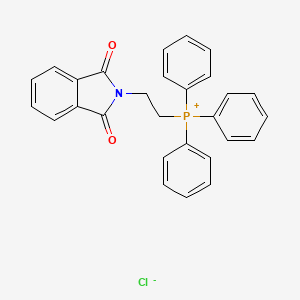
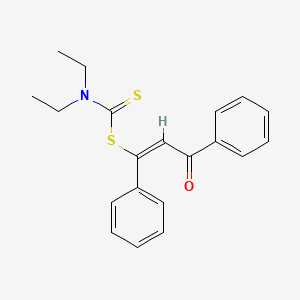

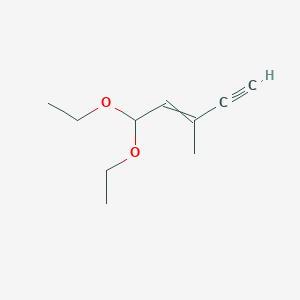
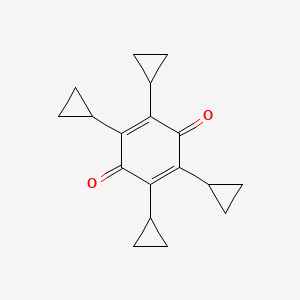
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

